1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Description

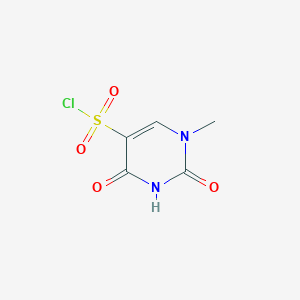

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS: 1339140-89-4) is a sulfonyl chloride derivative of a methylated pyrimidine-dione scaffold. Its molecular formula is C₅H₅ClN₂O₄S, with a molecular weight of 224.63 g/mol . The compound features a methyl group at the N1 position and a reactive sulfonyl chloride moiety at the C5 position, making it a versatile intermediate in pharmaceutical synthesis . It is commercially available through suppliers like American Elements, which offers high-purity grades (99%–99.999%) tailored for research and industrial applications .

Properties

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S/c1-8-2-3(13(6,11)12)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITGBQGSWHCHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have shown significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. Studies have demonstrated that modifications to the sulfonyl chloride group enhance their antimicrobial efficacy against resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has been found to induce apoptosis in certain cancer cell lines through the activation of specific pathways associated with cell death. The incorporation of this compound into drug formulations has shown promise in enhancing the therapeutic index of existing anticancer agents .

Enzyme Inhibition

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives have been studied as inhibitors of various enzymes involved in metabolic pathways. For example, they have been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme that plays a crucial role in the metabolism of pyrimidine analogs used in cancer therapy .

Agrochemicals

Herbicide Development

The sulfonyl chloride derivative has been explored for its potential use as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation while preserving crops . Preliminary studies have indicated effective weed control with minimal phytotoxicity to desirable plants.

Pesticide Formulations

In addition to herbicides, this compound can be utilized in formulating pesticides. Its chemical properties allow it to act as an effective insecticide against various agricultural pests. Research is ongoing to optimize its formulation for enhanced stability and efficacy under field conditions .

Materials Science

Polymer Synthesis

The unique reactivity of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit interesting thermal and mechanical properties suitable for applications in coatings and adhesives .

Nanomaterials

Recent advancements have seen the incorporation of this compound into nanomaterials for applications in drug delivery systems. By modifying the surface properties of nanoparticles with sulfonyl chloride groups, researchers can enhance drug loading capacity and improve release profiles .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Derivatives exhibited significant activity against resistant bacterial strains. |

| Anticancer Properties | Cancer Research Journal | Induced apoptosis in breast cancer cell lines through pathway activation. |

| Herbicide Development | Agricultural Sciences | Effective weed control with reduced phytotoxicity in field trials. |

| Polymer Synthesis | Journal of Polymer Science | Synthesized polymers demonstrated enhanced thermal stability and mechanical strength. |

Mechanism of Action

The mechanism by which 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of sulfonyl chloride derivatives are highly influenced by substituents on the pyrimidine ring. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives

Reactivity and Stability

- N1-Methyl Derivative (Target Compound): The methyl group at N1 likely enhances steric stability compared to the non-methylated analog (CAS 28485-18-9). However, like all sulfonyl chlorides, it remains moisture-sensitive and reactive toward nucleophiles .

- Non-Methylated Analog (CAS 28485-18-9): This compound lacks the N1-methyl group, making it more susceptible to hydrolysis. It is explicitly noted as incompatible with bases and oxidizing agents .

- Its lower purity (95%) may reflect synthetic challenges in introducing multiple methyl groups .

- 1-Hexyl Derivative (CID 64340596): The hexyl chain significantly boosts hydrophobicity, which could influence biodistribution in pharmaceutical contexts.

Structural Influences on Physical Properties

- Molecular Weight and Purity : Methylation increases molecular weight incrementally (e.g., 209.59 → 224.63 → 238.64 g/mol). Purity varies, with the dimethyl derivative at 95% versus the target compound’s availability in ultra-high purity .

- Substituent Effects : Alkyl chains (methyl or hexyl) enhance hydrophobicity, which may affect reaction kinetics in polar solvents. The hexyl derivative’s long chain could also introduce steric hindrance in synthetic pathways .

Research Findings and Limitations

- Evidence Gaps: Limited data exist on the biological activity or detailed kinetic studies of these compounds.

- Contradictions: While the target compound is listed as available by American Elements , CymitQuimica notes discontinuation , highlighting supply chain variability.

Biological Activity

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride is a chemical compound with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

- Chemical Formula : C₆H₆ClN₃O₂S

- Molecular Weight : 208.17 g/mol

- IUPAC Name : this compound

- Appearance : White to light yellow powder

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit significant antimicrobial properties. For instance:

- A study demonstrated that related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli , suggesting that modifications in the sulfonyl group can enhance activity against these pathogens .

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives:

- Case Study 1 : A derivative of the compound demonstrated cytotoxic effects on various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer), with IC₅₀ values reported at 9 nM and 17 nM respectively .

- Case Study 2 : Another study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was linked to its structural features which promote interaction with cellular targets involved in cell cycle regulation .

Synthesis Methods

The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves:

- Condensation Reactions : Utilizing urea or thiourea with appropriate aldehydes or ketones.

- Cyclization Processes : Often facilitated by heating in the presence of acid catalysts.

- Chlorination Steps : Introducing sulfonyl chloride groups to enhance biological activity.

Research Findings

Q & A

Q. How can researchers optimize the synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride to improve yield and purity?

Methodological Answer: Synthesis optimization can be achieved through solvent-free mechanochemical methods. For example, grinding reactants (e.g., aldehydes, urea derivatives, and sulfonylating agents) with a catalytic amount of CuCl₂·2H₂O under acidic conditions (HCl) enhances reaction efficiency. Post-synthesis purification via recrystallization from methanol or ethanol is critical for isolating high-purity products. Monitoring reaction progress using thin-layer chromatography (TLC) ensures minimal byproduct formation .

Q. What spectroscopic techniques are essential for characterizing this compound and validating its structure?

Methodological Answer: Key techniques include:

- ¹H NMR : Identifies methyl groups (δ ~2.27 ppm) and aromatic/heterocyclic protons (δ 6.91–7.20 ppm for substituted phenyl groups) .

- X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and sulfonyl chloride orientation, as demonstrated in structurally similar compounds .

- FT-IR : Confirms sulfonyl chloride (S=O stretches at ~1370–1180 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹).

Q. What purification strategies are effective for removing unreacted starting materials or byproducts?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., methanol or ethanol) is preferred due to the compound’s moderate solubility. For persistent impurities, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) can separate sulfonyl chloride derivatives from unreacted aldehydes or urea byproducts .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions, and how can this be leveraged for functionalization?

Methodological Answer: The sulfonyl chloride moiety acts as an electrophilic center, enabling reactions with amines to form sulfonamides or with alcohols to yield sulfonate esters. For example, coupling with 4-sulfamoylphenyl groups under mild basic conditions (e.g., K₂CO₃ in DMF) generates bioactive derivatives. Kinetic studies suggest that electron-withdrawing substituents on the pyrimidine ring accelerate substitution rates .

Q. What strategies address regioselectivity challenges in functionalizing the pyrimidine ring at the 5-position?

Methodological Answer: Regioselectivity is controlled by:

- Steric effects : Bulky substituents at the 4-position (e.g., 4-(trifluoromethyl)phenyl) direct electrophiles to the 5-sulfonyl chloride group .

- Electronic effects : Electron-deficient pyrimidine rings enhance reactivity at the 5-position. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can computational methods aid in predicting the compound’s reactivity or interactions in biological systems?

Methodological Answer:

- Molecular docking : Screens potential binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures from databases like PDB.

- DFT calculations : Predicts charge distribution, Fukui indices for electrophilic/nucleophilic sites, and transition-state geometries for substitution reactions .

Q. What are the key challenges in analyzing contradictory data from antibacterial studies of derivatives, and how can they be resolved?

Methodological Answer: Contradictions often arise from variations in:

- Bacterial strains : Standardize testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Derivative solubility : Use DMSO or PEG-400 as co-solvents to ensure consistent bioavailability.

- Mechanistic studies : Combine MIC assays with time-kill curves and SEM imaging to differentiate bacteriostatic vs. bactericidal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.